N-(3-ethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is a complex organic compound with a unique structure that includes an ethylphenyl group, a methyl group, and a formamido group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Amination Reactions: Introduction of the amine group to the core structure.
Formylation: Addition of the formamido group under controlled conditions.
Cyclohexylation: Attachment of the cyclohexyl ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group using oxidizing agents.
Reduction: Reduction of the formamido group to an amine under reducing conditions.
Substitution: Replacement of the ethyl group with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE
- N-(3-METHOXYPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE
Uniqueness
N-(3-ETHYLPHENYL)-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H34N2O2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[1-(3-ethylanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H34N2O2/c1-5-17-7-6-8-19(14-17)23-22(26)20(13-15(2)3)24-21(25)18-11-9-16(4)10-12-18/h6-8,14-16,18,20H,5,9-13H2,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
AWOREVCQXQZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC(C)C)NC(=O)C2CCC(CC2)C |
Origin of Product |
United States |
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